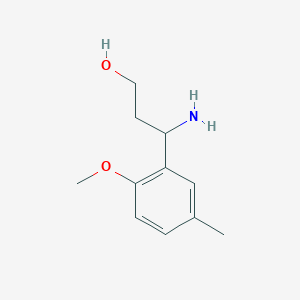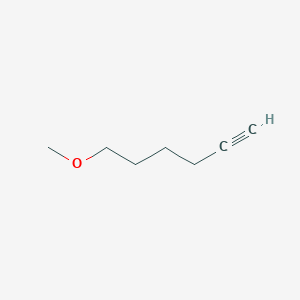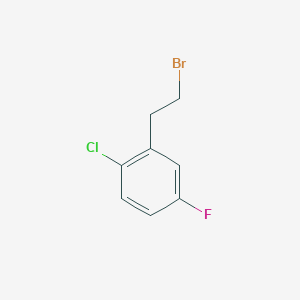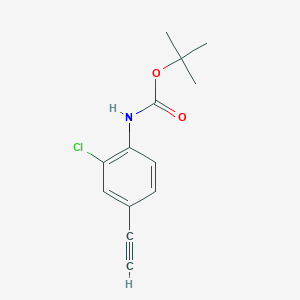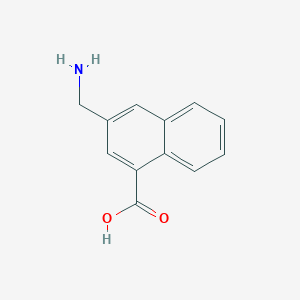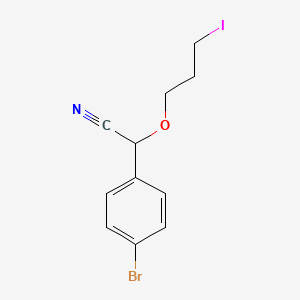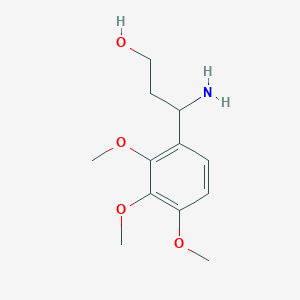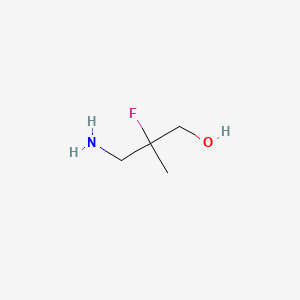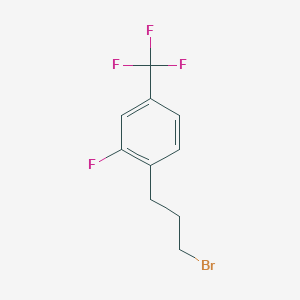
4-(3-Bromopropyl)-3-fluorobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropyl)-3-fluorobenzotrifluoride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group and a fluorine atom attached to a benzotrifluoride ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-3-fluorobenzotrifluoride typically involves the bromination of 3-fluorobenzotrifluoride followed by the introduction of a propyl group. One common method involves the use of bromine and a suitable catalyst to achieve the bromination reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopropyl)-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropyl)-3-fluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromopropyl)-3-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropylbenzotrifluoride: Similar structure but lacks the fluorine atom.
4-(3-Chloropropyl)-3-fluorobenzotrifluoride: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromopropyl)-2-fluorobenzotrifluoride: Similar structure but with the fluorine atom in a different position.
Uniqueness
4-(3-Bromopropyl)-3-fluorobenzotrifluoride is unique due to the specific positioning of the bromopropyl and fluorine groups on the benzotrifluoride ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrF4 |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-5-1-2-7-3-4-8(6-9(7)12)10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
OFBDIALLGIFYJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
